![molecular formula C7H4ClF3N4 B1488038 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1206640-61-0](/img/structure/B1488038.png)

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Descripción general

Descripción

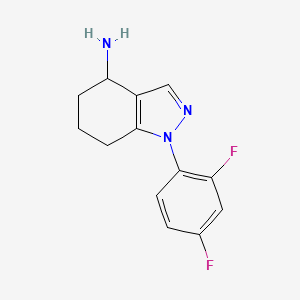

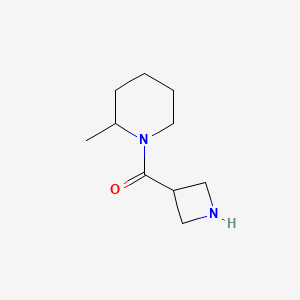

“8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a chemical compound with the CAS Number: 1177299-79-4 . It is a useful reagent for biological study of fragment screening of N-Acetylmannosamine kinase .

Synthesis Analysis

The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure . The residue is then mixed with an ethanolic solution of hydrogen chloride, stirred at various temperatures, and then filtered .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridine ring . The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrogenation and the addition of an ethanolic solution of hydrogen chloride . The compound is then filtered, washed with cold ethanol/MTBE, and dried to constant weight .Physical And Chemical Properties Analysis

This compound is a white crystal with a molecular weight of 301.1 . The compound is a solid in physical form .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

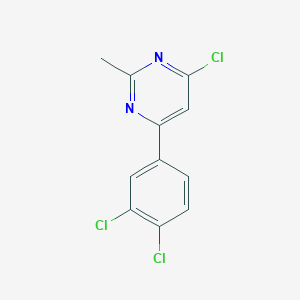

- Microwave Irradiation Synthesis : A study demonstrates the synthesis of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The synthesized compounds show weak antifungal activity (Yang et al., 2015).

Biological and Antimicrobial Applications

Herbicidal Activity : Research indicates that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include variants of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridines, possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

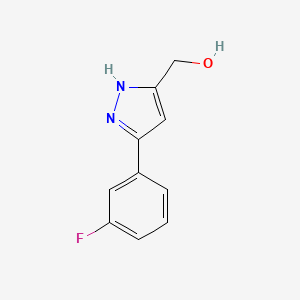

Antifungal and Antiproliferative Activity : Another study synthesizes fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, starting from (iso)nicotinic hydrazides, which exhibit significant antiproliferative activity against breast, colon, and lung cancer cell lines. The compounds' antiproliferative activity is not attributed to dihydrofolate reductase inhibition, suggesting alternative mechanisms (Dolzhenko et al., 2008).

Structural Analysis and Characterization

- X-Ray Diffraction Analysis : The structural analysis of an 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine variant shows its application in crystallography. This includes a study on 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, which is characterized using X-ray diffraction analysis and shown to have antifungal properties (Wang et al., 2018).

Synthetic Methodology and Chemical Reactions

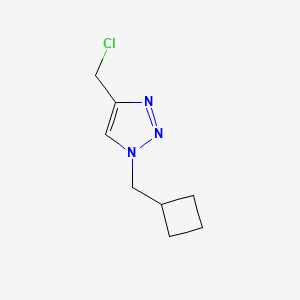

Metal-Free Synthesis : A study presents a metal-free synthesis method for biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy allows the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

Functionalized Building Blocks : Research indicates that functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores, including 8-chloro-6-(trifluoromethyl) variants, are useful as privileged motifs for lead-like compound design in drug discovery (Mishchuk et al., 2016).

Anticancer Applications

- Tubulin Inhibition and Anticancer Agents : A class of triazolopyrimidines, including 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amines, demonstrates anticancer properties. These compounds inhibit the binding of vincas to tubulin and have shown effectiveness in overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).

Safety And Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its diverse pharmacological activities . It could also be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAPLJGOFXCNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736846 | |

| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

1206640-61-0 | |

| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)

![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)

amine](/img/structure/B1487971.png)